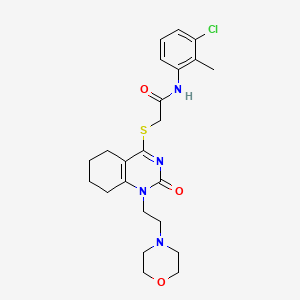
N-(3-chloro-2-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-chloro-2-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H29ClN4O3S and its molecular weight is 477.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-chloro-2-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of various precursors. The key steps include:
- Formation of the Hexahydroquinazolin moiety : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Thioacetylation : The introduction of the thioacetamide group is performed using thioacetic acid derivatives.
- Chlorination : The 3-chloro substitution on the phenyl ring is typically introduced via electrophilic aromatic substitution.
Antioxidant Activity
The compound has been evaluated for its antioxidant properties using various assays, including:
- DPPH Radical Scavenging Assay : This method assesses the ability of the compound to neutralize free radicals. Results indicate that this compound exhibits significant radical scavenging activity comparable to known antioxidants such as ascorbic acid .
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapy:
- Cell Line Studies : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines. It was found to induce apoptosis in these cells by upregulating pro-apoptotic genes such as p53 and Bax .
| Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|
| HeLa | 15 | Yes |
| MCF7 | 20 | Yes |
| A549 | 18 | Yes |
The proposed mechanism for the anticancer activity includes:
- Inhibition of Cell Cycle Progression : The compound disrupts cell cycle phases, leading to cell cycle arrest.
- Induction of Apoptosis : Activation of caspases and mitochondrial pathways was observed in treated cells.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Study on HeLa Cells : A study reported that treatment with this compound resulted in a significant reduction in cell viability (by 50% at 15 µM concentration), alongside increased markers for apoptosis .
- Combination Therapy : In another investigation, combining this compound with standard chemotherapeutics showed enhanced efficacy against resistant cancer cell lines .
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O3S/c1-16-18(24)6-4-7-19(16)25-21(29)15-32-22-17-5-2-3-8-20(17)28(23(30)26-22)10-9-27-11-13-31-14-12-27/h4,6-7H,2-3,5,8-15H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMVGXXYPKRVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














